

An In-depth Technical Guide to the Thermochemical Properties of 4-Hydroxybenzylamine

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Compound of Interest

Compound Name: 4-Hydroxybenzylamine

Cat. No.: B1666329

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine, a substituted benzylamine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is investigated for its potential biological activities. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and computational modeling in drug discovery and materials science. This technical guide provides a summary of available thermochemical data and details the established experimental methodologies for their determination. While experimental data for **4-hydroxybenzylamine** is sparse in the public domain, this guide outlines the protocols to obtain these critical parameters.

Core Thermochemical Data

Quantitative thermochemical data for **4-hydroxybenzylamine** is not widely available in peer-reviewed literature. The following table summarizes predicted and computationally derived values, which can serve as estimates until experimental data is established.

Property	Value	Source	Notes
Molecular Formula	C ₇ H ₉ NO	--INVALID-LINK--	-
Molar Mass	123.15 g/mol	--INVALID-LINK--	-
Melting Point	123-128 °C	--INVALID-LINK--	Predicted
Boiling Point	262.4 ± 15.0 °C	--INVALID-LINK--	Predicted
Enthalpy of Dimerization	ΔH_{gpdim} (Calculated)	--INVALID-LINK--	Refers to gas-phase dimerization.
Free Energy of Dimerization	ΔG_{gpdim} (Calculated)	--INVALID-LINK--	Refers to gas-phase dimerization.

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like **4-hydroxybenzylamine**.

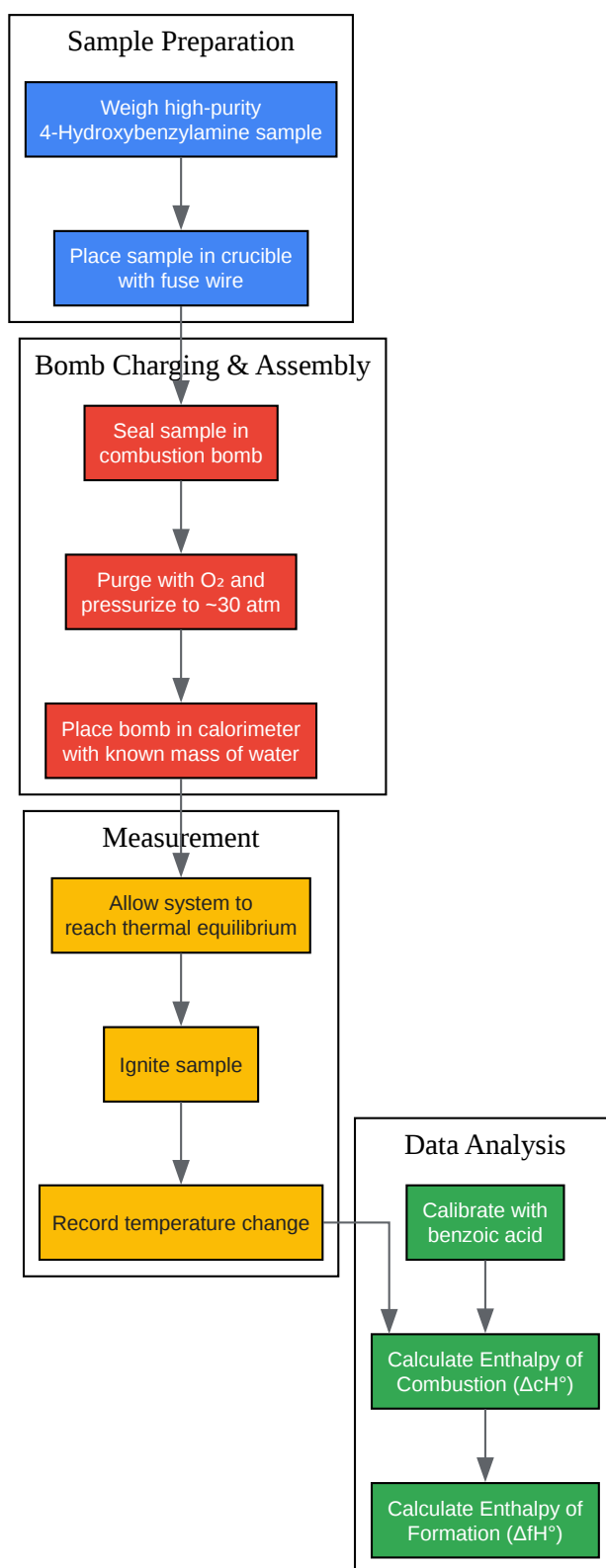
Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity **4-hydroxybenzylamine** is placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.
- **Bomb Charging:** The bomb is purged and then charged with high-pressure oxygen (typically ~30 atm).
- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.

- **Combustion:** The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature rise.
- **Calibration:** The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Data Analysis:** The enthalpy of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).



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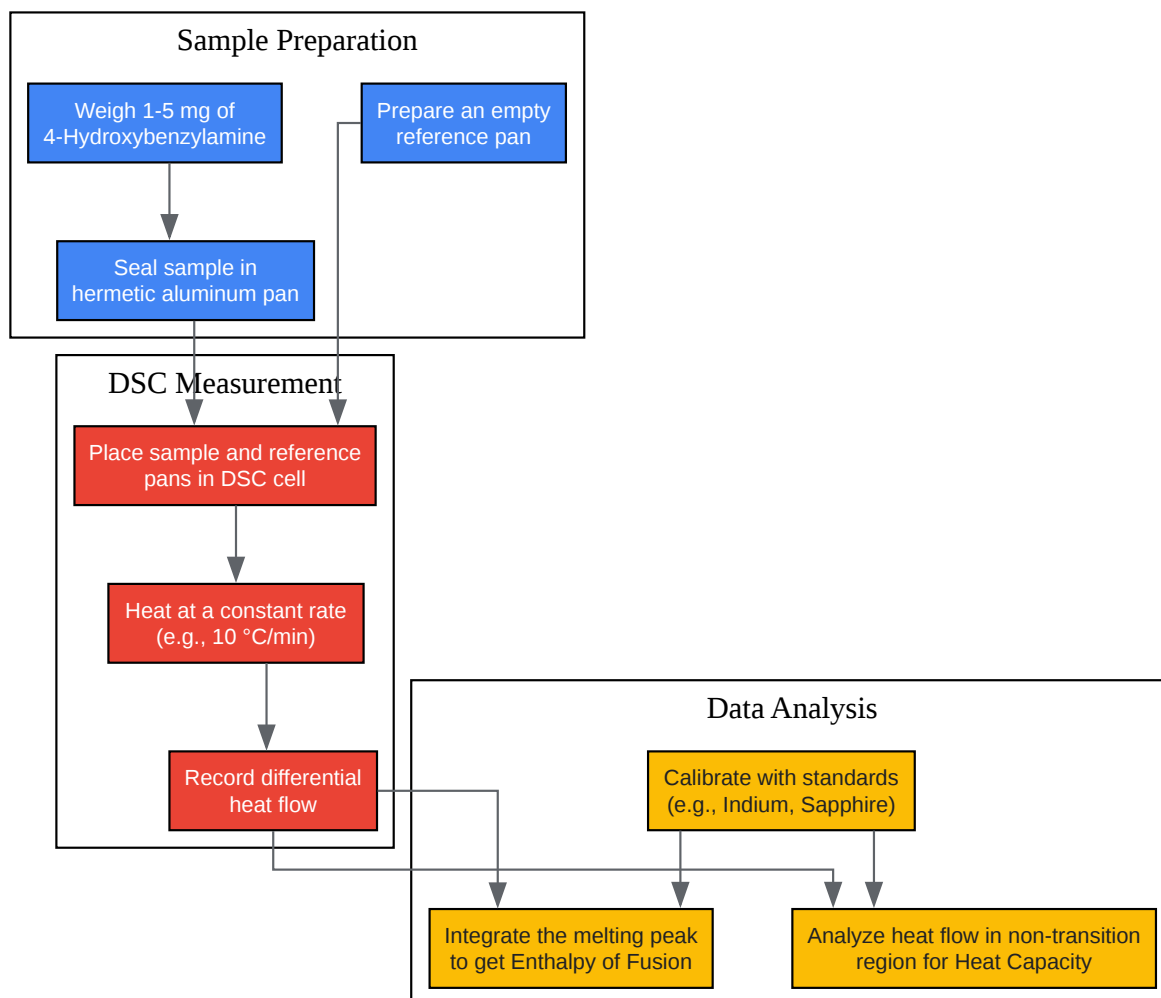
Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion (Δ_{fusH}) and the heat capacity (C_p) of a substance.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **4-hydroxybenzylamine** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a heating ramp through the melting point of the substance.
- **Measurement:** The sample is heated at a constant rate (e.g., 10 °C/min). The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- **Enthalpy of Fusion:** As the sample melts, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak to calculate Δ_{fusH} (in J/g or kJ/mol).
- **Heat Capacity:** The heat capacity is determined by measuring the heat flow to the sample during a heating segment where no phase transition occurs. The heat flow is compared to that of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.



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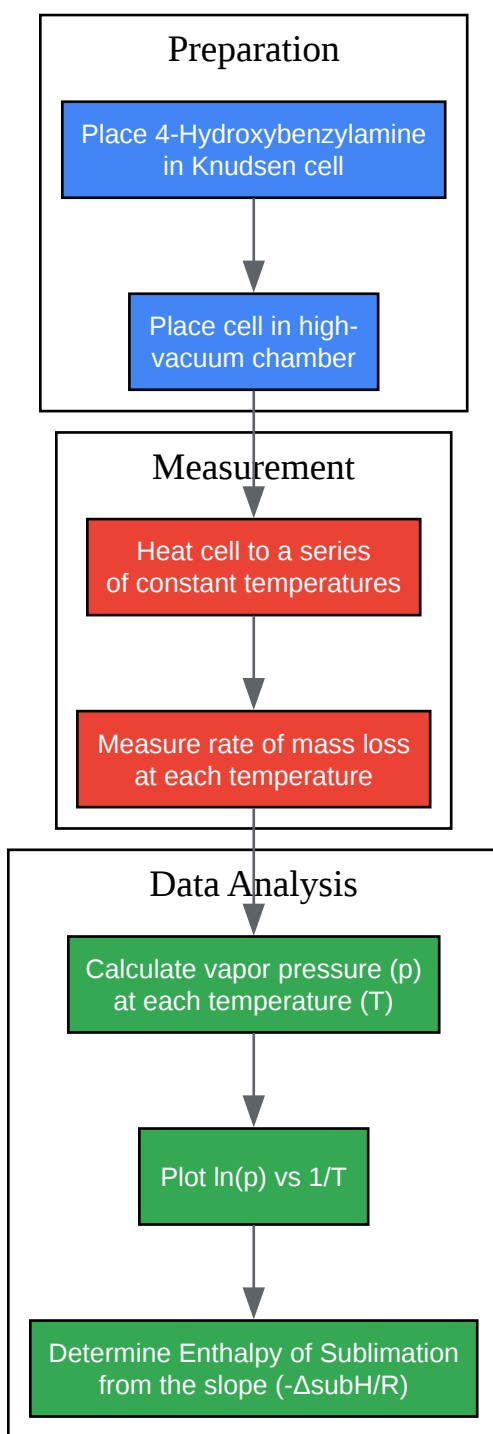
Workflow for determining enthalpy of fusion and heat capacity using DSC.

Enthalpy of Sublimation by Knudsen Effusion

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation ($\Delta_{\text{sub}}H$) can be calculated.

Methodology:

- Cell Preparation: A small amount of **4-hydroxybenzylamine** is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber.
- Effusion Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured, typically using a microbalance.
- Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.
- Data Analysis: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of $\ln(p)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H/R$, where R is the gas constant.



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Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.

Conclusion

The thermochemical properties of **4-hydroxybenzylamine** are essential for its scientific and industrial applications. While experimental data remains to be fully characterized in the literature, the methodologies outlined in this guide provide a clear pathway for researchers to obtain reliable data for enthalpy of formation, enthalpy of fusion, heat capacity, and enthalpy of sublimation. The application of these standard techniques will undoubtedly contribute to a more comprehensive understanding of this important molecule.

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